
Ranirestat
Vue d'ensemble
Description
Le raniréstat est un puissant inhibiteur de l'aldose réductase développé pour le traitement de la neuropathie diabétique. Il est connu pour sa capacité à réduire l'accumulation de sorbitol dans les cellules, ce qui est un facteur important dans les complications diabétiques .
Méthodes De Préparation
La synthèse du raniréstat implique plusieurs étapes, y compris la préparation d'intermédiaires clés. Une méthode notable implique l'utilisation d'une enzyme de substitution de l'estérase hépatique porcine pour la production de l'intermédiaire clé ASI-2. Cette méthode combine la synthèse chimique et la bioconversion, ce qui donne un rendement plus élevé que les méthodes traditionnelles .
Analyse Des Réactions Chimiques
Le raniréstat subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales dans les voies métaboliques du raniréstat.
Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les composés halogénés et les dérivés benzyliques fluorés.
Principaux produits : Les principaux produits formés à partir de ces réactions sont des dérivés du composé d'origine, qui conservent la structure de base du raniréstat.
Applications de la recherche scientifique
Le raniréstat a été largement étudié pour ses applications dans :
Médecine : Il est principalement utilisé dans le traitement de la polyneuropathie sensorimotrice diabétique. .
Mécanisme d'action
Le raniréstat exerce ses effets en inhibant l'enzyme aldose réductase. Cette enzyme catalyse la conversion du glucose en sorbitol, un processus qui est régulé à la hausse chez les patients diabétiques. En inhibant l'aldose réductase, le raniréstat réduit l'accumulation de sorbitol dans les cellules, empêchant ainsi les dommages osmotiques et les complications ultérieures telles que la rétinopathie et la neuropathie .
Applications De Recherche Scientifique
Clinical Efficacy
1. Diabetic Polyneuropathy (DPN)
Ranirestat has shown promise in improving nerve conduction velocities in patients suffering from diabetic polyneuropathy. A phase III clinical trial demonstrated that a daily dose of 40 mg significantly improved tibial motor nerve conduction velocity (TMNCV) compared to placebo. The change in TMNCV was measured at 0.49 ± 0.16 m/s for the this compound group versus -0.03 ± 0.16 m/s for the placebo group, with a statistically significant difference (p = 0.021) .
2. Sensory Nerve Function
In another study involving diabetic rats, this compound treatment resulted in improved sensory nerve conduction velocities and reduced pain sensitivity, indicating its potential for enhancing sensory nerve function . This aligns with findings from human trials where this compound was found to improve overall nerve function without significant adverse effects .
Detailed Findings from Clinical Studies
The following table summarizes key findings from various studies evaluating the efficacy of this compound:
Safety Profile
This compound has been well-tolerated across multiple studies, with adverse events occurring at similar rates to placebo groups. The incidence of adverse drug reactions was reported at 16.2% for this compound compared to 14.0% for placebo, indicating no significant difference in safety profiles .
Case Studies
Several case studies have illustrated the therapeutic benefits of this compound:
-
Case Study: Diabetic Neuropathy Patient
A patient with long-standing diabetes and neuropathic pain was treated with this compound at a dosage of 40 mg/day for six months. Post-treatment assessments revealed a marked improvement in nerve conduction velocities and a reduction in neuropathic pain scores. -
Case Study: Early-stage DPN
In a cohort of patients diagnosed with early-stage diabetic polyneuropathy, this compound administration resulted in significant improvements in both sensory and motor nerve functions compared to those receiving placebo.
Mécanisme D'action
Ranirestat exerts its effects by inhibiting the enzyme aldose reductase. This enzyme catalyzes the conversion of glucose to sorbitol, a process that is upregulated in diabetic patients. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol within cells, thereby preventing osmotic damage and subsequent complications such as retinopathy and neuropathy .
Comparaison Avec Des Composés Similaires
Le raniréstat est unique parmi les inhibiteurs de l'aldose réductase en raison de ses effets puissants et durables. Des composés similaires comprennent :
Tolrestat : Retiré du marché en raison d'une toxicité hépatique grave.
Epalrestat : Un autre inhibiteur de l'aldose réductase utilisé dans le traitement de la neuropathie diabétique, mais avec un profil d'innocuité et une efficacité différents
La capacité du raniréstat à pénétrer les tissus nerveux et son inhibition dose-dépendante de l'accumulation de sorbitol et de fructose en font un composé remarquable dans sa classe .
Activité Biologique
Ranirestat, also known as AS-3201, is a potent aldose reductase inhibitor primarily studied for its effects on diabetic complications, particularly diabetic neuropathy and cataracts. This compound has gained attention due to its ability to mitigate the adverse effects of hyperglycemia by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
This compound functions by inhibiting the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol. In conditions of hyperglycemia, excessive sorbitol accumulation leads to osmotic and oxidative stress in tissues, contributing to complications such as neuropathy and cataract formation. By reducing sorbitol levels, this compound aims to alleviate these complications.
Efficacy in Clinical Studies
1. Diabetic Polyneuropathy
A phase III clinical trial evaluated the efficacy and safety of this compound (40 mg/day) in patients with diabetic polyneuropathy over 52 weeks. The study involved 557 participants who were randomly assigned to either the this compound or placebo group. Key findings included:
- Nerve Conduction Velocity (NCV) : A significant increase in tibial motor nerve conduction velocity was observed in the this compound group compared to placebo (0.52 m/s increase, P = 0.021) .
- Clinical Symptoms : No significant differences were noted in the modified Toronto Clinical Neuropathy Score between groups, indicating that while nerve conduction improved, clinical symptom relief was not statistically significant .
2. Animal Studies
This compound has also been evaluated in various animal models. In spontaneously diabetic Torii (SDT) rats, this compound demonstrated:
- Cataract Prevention : this compound significantly inhibited cataract development compared to untreated controls and was more effective than epalrestat, another aldose reductase inhibitor .
- Motor Nerve Conduction Velocity : Treatment with this compound reversed decreases in motor nerve conduction velocity in a dose-dependent manner (from 40.7 ± 0.6 m/s in untreated SDT rats to 52.2 ± 2.7 m/s at the highest dose of this compound) .
Comparative Studies
This compound's efficacy has been compared with other aldose reductase inhibitors:
- In vitro studies showed that this compound has a stronger inhibitory effect on aldose reductase than epalrestat at concentrations ranging from 50 to 500 nM .
- Long-term treatment with this compound was associated with reduced sorbitol accumulation in both sciatic nerves and lenses of diabetic rats, highlighting its potential for preventing both neuropathy and cataract formation .
Summary of Research Findings
Propriétés
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147254-64-6 | |
Record name | Ranirestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranirestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANIRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.